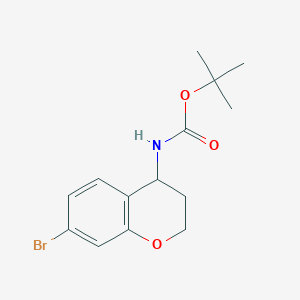![molecular formula C5H5N3O4S B13993694 2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid CAS No. 78101-65-2](/img/structure/B13993694.png)
2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid is a compound that features a nitroimidazole moiety linked to an acetic acid group via a sulfanyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid typically involves the nitration of imidazole followed by the introduction of a sulfanyl group and subsequent acetic acid functionalization. One common route involves the nitration of imidazole to form 5-nitroimidazole, which is then reacted with thiol-containing compounds to introduce the sulfanyl group. The final step involves the carboxylation of the sulfanyl intermediate to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
科学的研究の応用
2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential use in developing new drugs, particularly for treating infections and certain types of cancer.
作用機序
The mechanism of action of 2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it effective as an antimicrobial agent. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological targets .
類似化合物との比較
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications.
Ornidazole: Used for treating infections caused by anaerobic bacteria and protozoa.
Uniqueness
2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid is unique due to the presence of the sulfanyl group, which can influence its chemical reactivity and biological interactions. This structural feature may provide advantages in terms of specificity and potency compared to other nitroimidazole derivatives .
特性
CAS番号 |
78101-65-2 |
|---|---|
分子式 |
C5H5N3O4S |
分子量 |
203.18 g/mol |
IUPAC名 |
2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C5H5N3O4S/c9-3(10)1-13-5-4(8(11)12)6-2-7-5/h2H,1H2,(H,6,7)(H,9,10) |
InChIキー |
ZLILIFUMBWGNIS-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(N1)[N+](=O)[O-])SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)

![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(3,3-dichloroprop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13993618.png)

![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13993629.png)




![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)
![1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone](/img/structure/B13993673.png)

![5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde](/img/structure/B13993690.png)

